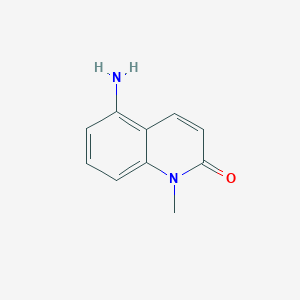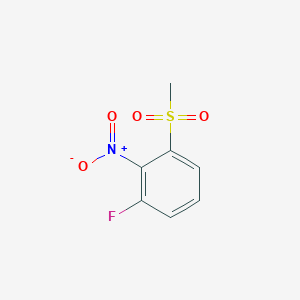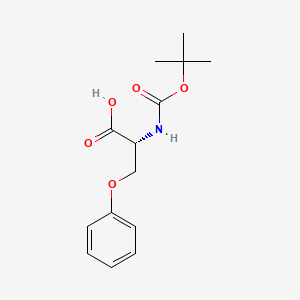
(R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid
Descripción general
Descripción
The compound “®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid” is an amino acid derivative. It has a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenoxy group at the 3rd position, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically introduced into organic compounds using Boc-anhydride or Boc2O in the presence of a base . The deprotection of the Boc group can be achieved using mild methods such as with oxalyl chloride .Molecular Structure Analysis
The molecular structure of this compound would include a chiral center at the 2nd carbon atom due to the presence of four different groups attached to it: a hydrogen atom, a Boc-protected amino group, a phenoxy group, and a carboxylic acid group .Chemical Reactions Analysis
The Boc group in this compound can undergo deprotection reactions under mild conditions using reagents like oxalyl chloride . The carboxylic acid group can participate in typical acid-base reactions, and the phenoxy group can undergo reactions typical of aromatic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amino acid derivative, it would likely have both polar (due to the carboxylic acid and amino groups) and nonpolar (due to the tert-butyl and phenyl groups) regions .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A study by Alonso et al. (2005) discusses the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, which is closely related to (R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid. This process starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and is significant for its application in the synthesis of complex organic molecules (Alonso, Santacana, Rafecas, & Riera, 2005).
Renin Inhibition and Peptide Synthesis
Thaisrivongs et al. (1987) describe a stereoselective synthesis of a compound related to (R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid, used in the preparation of renin inhibitory peptides. This research highlights its potential use in developing treatments for conditions like hypertension (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Solid-Phase Synthesis of Peptides
Research by Gaehde and Matsueda (2009) explores the use of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, similar to the compound , as a handle in the solid-phase synthesis of peptide alpha-carboxamides. This indicates its usefulness in peptide synthesis, an essential process in drug development and biochemical research (Gaehde & Matsueda, 2009).
Crystal Structure Analysis
Cetina et al. (2003) conducted a crystal and molecular structure analysis of a derivative of (R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid. This research provides insights into the molecular conformation and stability of such compounds, which is crucial in understanding their interactions in biological systems (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Asymmetric Synthesis for Medicinal Chemistry
Tressler and Zondlo (2014) synthesized derivatives of (R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid, highlighting their potential in sensitive applications like 19F NMR in medicinal chemistry. This research underscores the versatility of such compounds in advanced analytical techniques (Tressler & Zondlo, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIBFIPECEVPM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



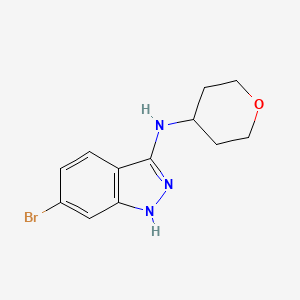
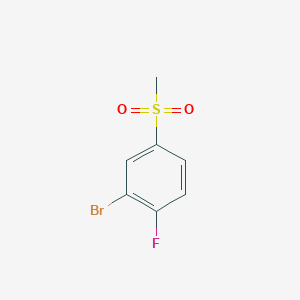
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)
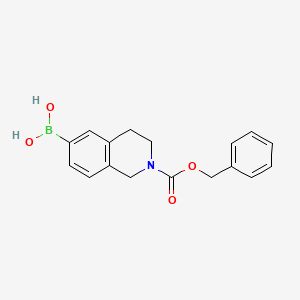
![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)
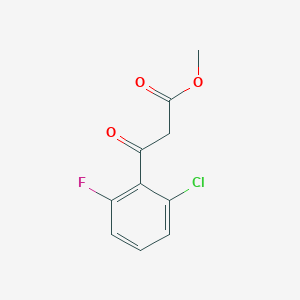
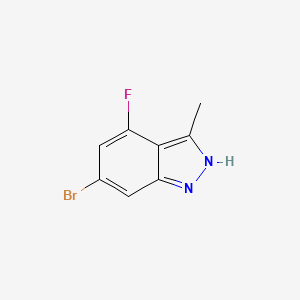
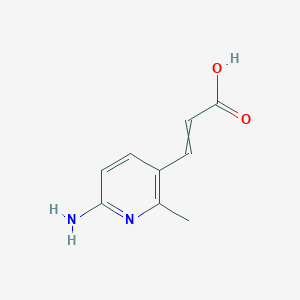
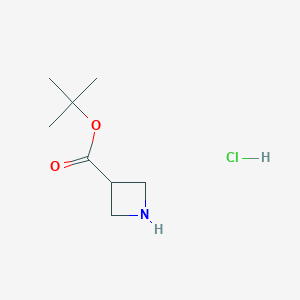


![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
